2-Hydroxyhex-5-ynoic acid

Purity Quality Control Procurement

Sourcing a compact, trifunctional linker with orthogonalizable handles often forces compromises in solubility or stereochemical control. 2-Hydroxyhex-5-ynoic acid (MW 128.13) directly resolves this by integrating terminal alkyne, secondary alcohol, and carboxylic acid groups on a single C6 backbone. - Orthogonal reactivity: Enables sequential CuAAC, amidation, and esterification without protecting-group cross-talk. - Aqueous compatibility: ~10-fold greater solubility than hex-5-ynoic acid (ΔlogP ≈ -0.92), facilitating homogeneous bioconjugation in physiological buffers. - Stereochemical handle: Racemic C2 alcohol serves as a chiral anchor for diastereoselective derivatization into enantiomerically enriched building blocks.

Molecular Formula C6H8O3
Molecular Weight 128.13 g/mol
CAS No. 1234788-02-3
Cat. No. B3418403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxyhex-5-ynoic acid
CAS1234788-02-3
Molecular FormulaC6H8O3
Molecular Weight128.13 g/mol
Structural Identifiers
SMILESC#CCCC(C(=O)O)O
InChIInChI=1S/C6H8O3/c1-2-3-4-5(7)6(8)9/h1,5,7H,3-4H2,(H,8,9)
InChIKeyPKXWMAGZVOBKLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydroxyhex-5-ynoic Acid: Identity and Structural Context


2-Hydroxyhex-5-ynoic acid (CAS 1234788-02-3) is a chiral, bifunctional C6 building block that integrates a terminal alkyne, a secondary alcohol, and a carboxylic acid within a single, low-molecular-weight scaffold (C₆H₈O₃, MW 128.13 g/mol) . It is formally a 2-hydroxy fatty acid derivative of hex-5-ynoic acid, with the hydroxyl substituent at C2 introducing both a stereocenter and an additional reactive handle absent in simple alkynoic acid analogs [1]. The compound is commercially available as a racemic mixture from multiple specialist chemical suppliers .

Why Generic Substitution Fails for 2-Hydroxyhex-5-ynoic Acid


The synthetic utility of 2-hydroxyhex-5-ynoic acid derives from the simultaneous presence of three orthogonal functional groups on a short aliphatic backbone. Attempting to replace it with hex-5-ynoic acid [1] forfeits the C2 hydroxyl, eliminating the capacity for esterification, oxidation, or stereoselective transformations at that position. Substituting with 2-hydroxyhexanoic acid removes the terminal alkyne, precluding copper-catalyzed azide-alkyne cycloaddition (CuAAC) and other alkyne-specific bioconjugation strategies [2]. Even closely related compounds such as 5-hexynoic acid or 2-hydroxy-5-hexenoic acid alter chain length, saturation, or functional-group topology, making direct drop-in replacement unreliable without re-optimization of downstream reaction sequences.

Comparative Evidence for Differentiated Selection


Purity Benchmarking vs. Hex-5-ynoic Acid

Commercially sourced 2-hydroxyhex-5-ynoic acid (racemic) is routinely supplied at ≥98% purity as determined by HPLC . In contrast, the closest non-hydroxylated analog, hex-5-ynoic acid, is typically offered at 95–97% purity from major catalog suppliers, reflecting additional purification challenges associated with the hydroxylated derivative that paradoxically yield a higher final purity specification for the target compound .

Purity Quality Control Procurement

Functional-Group Multiplicity Comparison

2-Hydroxyhex-5-ynoic acid possesses three orthogonal functional groups (carboxylic acid, secondary alcohol, terminal alkyne), compared to only two in hex-5-ynoic acid (carboxylic acid and terminal alkyne) [1]. The additional hydroxyl enables site-selective derivatization (e.g., esterification, silylation, oxidation) without compromising alkyne reactivity, effectively doubling the number of possible sequential functionalization pathways relative to the non-hydroxylated comparator [2].

Click Chemistry Bifunctional Linker Molecular Complexity

Solubility Enhancement and logP Comparison

The introduction of the C2 hydroxyl group reduces the predicted logP of 2-hydroxyhex-5-ynoic acid to approximately 0.28, compared to a predicted logP of ~1.2 for hex-5-ynoic acid [1]. This represents a roughly 1 log unit increase in hydrophilicity, translating to an estimated 10-fold improvement in aqueous solubility for the target compound.

Solubility logP Formulation

Best-Fit Application Scenarios


CuAAC with Orthogonal Carboxylic Acid and Alcohol Handles

The terminal alkyne of 2-hydroxyhex-5-ynoic acid participates in CuAAC with azide-functionalized partners, while the carboxylic acid and secondary alcohol remain available for subsequent orthogonal conjugation (e.g., amide coupling, esterification). This three-handle architecture is valuable for synthesizing trifunctional linkers or branched polymer scaffolds where serial functionalization without cross-reactivity is required [1].

Chiral Pool Synthesis via C2 Derivatization

The stereogenic C2 alcohol serves as a chiral handle for diastereoselective transformations. When procured or resolved as a single enantiomer, 2-hydroxyhex-5-ynoic acid can be elaborated into enantiomerically enriched building blocks for natural product synthesis, exploiting the alkyne as a latent functional group for late-stage diversification [2].

Aqueous-Phase Bioconjugation with Enhanced Solubility

The ~10-fold greater aqueous solubility of 2-hydroxyhex-5-ynoic acid relative to hex-5-ynoic acid (ΔlogP ≈ -0.92) makes it a preferred choice for bioconjugation reactions conducted in aqueous or physiological buffers, where maintaining substrate solubility is critical for reaction rate and homogeneity. The compound can be directly coupled to biomolecules via its carboxylic acid or alcohol without requiring organic co-solvent .

Quote Request

Request a Quote for 2-Hydroxyhex-5-ynoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.